![molecular formula C21H24Cl2N4O2 B3343409 Cloperidone hydrochloride CAS No. 525-26-8](/img/structure/B3343409.png)
Cloperidone hydrochloride
Übersicht
Beschreibung
Cloperidone is a quinazolinedione derivative with sedative and antihypertensive properties . It was discovered in 1965 by Miles Laboratories . The activity of the compound was demonstrated by behavioral observations in dogs and cats, by rotarod and activity cage experiments in mice and in other models .
Molecular Structure Analysis
The molecular formula of Cloperidone hydrochloride is C21H23ClN4O2.ClH . Its molecular weight is 435.347 . The structure analysis of such compounds can be done using tools like MolView .
Wissenschaftliche Forschungsanwendungen
Antipsychotic Effects and Mechanism of Action Cloperidone hydrochloride, as part of the antipsychotic drug group, demonstrates significant efficacy in treating various symptoms of schizophrenia. It is noted for its atypical antipsychotic properties, which include fewer extrapyramidal symptoms compared to typical neuroleptics. Research indicates that its benefits extend to treating positive symptoms, especially in patients unresponsive to typical antipsychotic drugs, and also in managing negative symptoms, cognitive dysfunction, and mood stabilization. Its mechanism of action is largely attributed to its interaction with serotonin and dopamine receptors (Ichikawa & Meltzer, 1999).
Neurotransmission and Synaptic Plasticity Studies have explored the effects of cloperidone hydrochloride on neurotransmission and synaptic plasticity in the brain. For instance, it has been observed that cloperidone hydrochloride facilitates the potentiation of synaptic transmission. This is especially significant in the context of schizophrenia, where hypofunctionality in certain brain areas is thought to be linked with the disease's pathophysiology. Additionally, cloperidone hydrochloride increases N-methyl-D-aspartic acid receptor-mediated excitatory postsynaptic currents, suggesting a facilitation in the induction of long-term potentiation, which could be related to its observed clinical effects on cognitive parameters (Gemperle et al., 2003).
Pharmacogenetics and Weight Gain Considerations The pharmacogenetics of antipsychotic-induced weight gain, a notable side effect associated with second-generation antipsychotics like cloperidone hydrochloride, has been a subject of extensive research. Studies have identified various genetic factors, such as HTR2C and leptin genes, that could influence this side effect. Understanding these genetic factors is crucial for developing personalized treatment approaches to minimize adverse effects while maximizing therapeutic efficacy (Lett et al., 2012).
Cytoskeleton Structure and Calcium Homeostasis Research into the molecular mechanism of cloperidone hydrochloride's action reveals its significant impact on cytoskeletal, synaptic, and regulatory proteins. For example, alterations in specific proteins involved in calcium homeostasis and the functioning of ion channels and receptors have been observed. These findings contribute to a better understanding of the drug's biochemical background and its therapeutic potential (Kędracka-Krok et al., 2015).
Clinical Pharmacokinetics and Therapeutic Drug Monitoring The clinical pharmacokinetics of cloperidone hydrochloride, including its absorption, distribution, metabolism, and excretion, are crucial for optimizing therapeutic strategies. Studies have shown that therapeutic drug monitoring can enhance efficacy, especially in cases where patients do not respond or develop side effects at therapeutic doses. Understanding these pharmacokinetic properties helps in individualizing treatment regimens for better clinical outcomes (Mauri et al., 2018).
Eigenschaften
IUPAC Name |
3-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-1H-quinazoline-2,4-dione;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O2.ClH/c22-16-5-3-6-17(15-16)25-13-11-24(12-14-25)9-4-10-26-20(27)18-7-1-2-8-19(18)23-21(26)28;/h1-3,5-8,15H,4,9-14H2,(H,23,28);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGOVTRSGWYKSQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C(=O)C3=CC=CC=C3NC2=O)C4=CC(=CC=C4)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200500 | |
Record name | Cloperidone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cloperidone hydrochloride | |
CAS RN |
525-26-8 | |
Record name | Cloperidone hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525268 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CLOPERIDONE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=198100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cloperidone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20200500 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPERIDONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17682058OP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.